molecular formula C22H17N5O2 B3855418 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone

2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone

Cat. No. B3855418
M. Wt: 383.4 g/mol
InChI Key: VOJQDEFGADZOJT-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as NBQH, is a synthetic compound that has gained attention in recent years due to its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death. 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In neurons, 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to protect against oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in lab experiments is its potential as a lead compound for the development of new drugs. 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to have potent anticancer and neuroprotective effects, making it an attractive target for drug development. However, one limitation of using 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One area of interest is the development of new drugs based on 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, either as a lead compound or as a scaffold for drug design. Another area of interest is the elucidation of the mechanism of action of 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, which could provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in vivo, as well as its potential applications in other scientific research fields.

Scientific Research Applications

2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been studied for its potential use in various scientific research fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In medicinal chemistry, 2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been studied for its potential use as a lead compound for the development of new drugs.

properties

IUPAC Name

2-(4-methylphenyl)-N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c1-15-10-12-16(13-11-15)21-24-19-8-4-3-7-18(19)22(25-21)26-23-14-17-6-2-5-9-20(17)27(28)29/h2-14H,1H3,(H,24,25,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJQDEFGADZOJT-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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